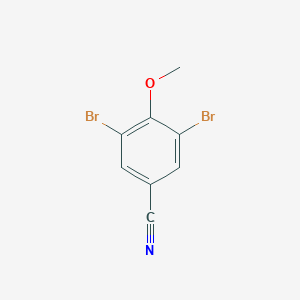

3,5-Dibromo-4-methoxybenzonitrile

Description

Significance of Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis

Benzonitrile, a simple aromatic organic compound, and its derivatives are fundamental building blocks in the world of organic chemistry. atamankimya.comwikipedia.org The benzonitrile scaffold, consisting of a benzene (B151609) ring attached to a cyano (-CN) group, serves as a versatile precursor for a wide array of more complex molecules. atamanchemicals.com This versatility stems from the unique reactivity of the nitrile group, which can undergo various transformations to yield amines, amides, carboxylic acids, and other functional groups. atamankimya.com Consequently, benzonitrile derivatives are pivotal intermediates in the synthesis of numerous commercial products, including pharmaceuticals, dyes, and resins. atamankimya.comatamanchemicals.com Their utility also extends to their use as solvents in certain reactions and their ability to form stable coordination complexes with transition metals, which act as valuable synthetic intermediates. wikipedia.orgatamanchemicals.com

Influence of Halogenation and Alkoxy Substituents on Aromatic Reactivity and Synthetic Utility

The chemical behavior of the benzonitrile scaffold can be significantly modified by the introduction of various substituents onto the benzene ring. Halogenation, the addition of halogen atoms like bromine, and the inclusion of alkoxy groups, such as a methoxy (B1213986) group (-OCH3), profoundly influence the electronic environment and reactivity of the aromatic ring. libretexts.orgwikipedia.org

Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their strong inductive electron-withdrawing effect. libretexts.orgwikipedia.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. This dual nature allows for controlled and selective reactions at specific positions on the aromatic ring. wikipedia.org

Conversely, alkoxy groups are powerful activating groups. The oxygen atom's lone pairs strongly donate electron density to the aromatic ring via resonance, making the ring more susceptible to electrophilic attack, particularly at the ortho and para positions. orgosolver.com The presence of both halogen and alkoxy substituents on a benzonitrile ring thus creates a complex interplay of electronic effects that can be harnessed for sophisticated synthetic strategies. nih.gov

Contextualization of 3,5-Dibromo-4-methoxybenzonitrile within Substituted Benzonitrile Research

Within the extensive family of substituted benzonitriles, this compound emerges as a compound of particular interest. Its structure features a benzonitrile core symmetrically substituted with two bromine atoms at the meta positions relative to the nitrile group and a methoxy group at the para position. This specific arrangement of an activating methoxy group and deactivating bromo groups presents a unique platform for investigating substituent effects and for use in targeted organic synthesis. Research into related compounds, such as 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), has highlighted the importance of this substitution pattern in various applications, including as herbicides. nih.govgoogle.com The study of this compound and its reactions provides valuable insights into the synthesis of complex, highly functionalized aromatic compounds.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 3336-39-8 sigmaaldrich.com |

| Molecular Formula | C8H5Br2NO sigmaaldrich.com |

| Molecular Weight | 290.94 g/mol |

| Physical Form | Solid sigmaaldrich.com |

Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic routes, often starting from more readily available precursors. A common strategy involves the bromination of a suitably substituted benzonitrile or benzoic acid derivative. For instance, the related compound 3,5-dibromo-4-hydroxybenzonitrile can be prepared in high yield from 4-hydroxybenzonitrile (B152051) using a brominating agent in an aqueous acidic medium. google.com The subsequent methylation of the hydroxyl group would then yield this compound.

Alternatively, synthesis can begin with a methoxy-substituted precursor. For example, the synthesis of 4-methoxybenzonitrile (B7767037) can be achieved via a one-pot method from 4-methoxybenzaldehyde. google.com Subsequent selective bromination at the 3 and 5 positions would lead to the desired product.

Characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the nitrile group (C≡N) and the C-O and C-Br bonds.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three functional groups: the nitrile group, the two bromine atoms, and the methoxy group.

The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic compounds.

The bromo substituents are key to the synthetic utility of this molecule. They are excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. For instance, a Suzuki coupling reaction could be used to replace one or both bromine atoms with aryl or vinyl groups, leading to the formation of biphenyl (B1667301) or stilbene (B7821643) derivatives.

The methoxy group , being an electron-donating group, activates the aromatic ring towards electrophilic substitution. However, the positions ortho to the methoxy group are already occupied by the bulky bromine atoms, which may sterically hinder further substitution.

The primary synthetic application of this compound is as a building block for the synthesis of more elaborate molecules. Its bifunctional nature, with two reactive bromine atoms, makes it an ideal precursor for the synthesis of polymers and macrocycles. It can also serve as a key intermediate in the synthesis of potentially biologically active compounds, where the specific substitution pattern is crucial for activity.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGMOVRSBPGSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372470 | |

| Record name | 3,5-dibromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-39-8 | |

| Record name | 3,5-Dibromo-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 4 Methoxybenzonitrile and Analogues

Direct Halogenation Approaches

Direct halogenation is a primary strategy for introducing bromine atoms onto the aromatic ring of 4-methoxybenzonitrile (B7767037) and related precursors. These methods involve the reaction of the substrate with a bromine source, often with catalytic activation, to achieve the desired substitution pattern.

The inherent electronic characteristics of 4-methoxybenzonitrile make it an ideal substrate for regioselective dibromination. The methoxy (B1213986) (-OCH₃) group is a strong activating group that increases electron density at the ortho and para positions through resonance. The cyano (-CN) group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. Since the para position relative to the methoxy group is already occupied by the cyano group, the directing effects of both substituents reinforce each other, leading to a strong preference for electrophilic attack at the C3 and C5 positions.

The bromination of activated aromatic rings like anisole and its derivatives can often proceed without a catalyst due to the high electron density of the ring. shaalaa.comsarthaks.com For instance, the reaction of anisole with bromine in a solvent like ethanoic acid can yield brominated products efficiently.

However, to enhance the electrophilicity of bromine and increase the reaction rate, a Lewis acid catalyst such as Iron(III) bromide (FeBr₃) is frequently employed. echemi.com The catalyst functions by polarizing the bromine molecule (Br₂), creating a more potent electrophilic species, [Br⁺][FeBr₄]⁻, which is more readily attacked by the electron-rich aromatic ring. echemi.comyoutube.com

Mechanism of FeBr₃ Catalyzed Bromination:

Activation: The Lewis acid FeBr₃ reacts with Br₂ to form a polarized complex.

Electrophilic Attack: The π-electrons of the 4-methoxybenzonitrile ring attack the terminal bromine atom of the complex, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A weak base, typically the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring aromaticity and regenerating the catalyst. youtube.com

Optimization of this reaction involves controlling the stoichiometry of bromine, selecting an appropriate solvent (e.g., dichloromethane, carbon tetrachloride), and maintaining an optimal temperature to ensure complete dibromination while minimizing potential side reactions.

| Bromination System | Role of Components | Typical Conditions |

|---|---|---|

| Br₂ in Ethanoic Acid | Ethanoic acid acts as a polar solvent that can facilitate the polarization of Br₂. No external catalyst is needed due to the activated ring system. shaalaa.com | Room temperature or gentle heating. |

| Br₂ with FeBr₃ | FeBr₃ acts as a Lewis acid catalyst, polarizing the Br-Br bond to create a stronger electrophile. echemi.comyoutube.com | Inert solvent (e.g., CH₂Cl₂, CCl₄), typically at or below room temperature. |

As established, the regioselectivity of the bromination of 4-methoxybenzonitrile is exceptionally high, leading almost exclusively to substitution at the 3 and 5 positions. The primary challenge in synthesizing the target compound is not controlling the position of bromination but rather the extent of bromination.

The introduction of the first bromine atom slightly deactivates the ring, but the powerful activating effect of the methoxy group ensures that the mono-brominated intermediate (3-bromo-4-methoxybenzonitrile) remains highly susceptible to a second electrophilic attack. To achieve the desired 3,5-dibromo product, precise control over the stoichiometry of the brominating agent is essential. A molar equivalent of at least two is required to ensure the reaction proceeds to the dibrominated state.

Factors influencing yield include:

Stoichiometry: Using slightly more than two equivalents of Br₂ ensures the completion of the reaction.

Reaction Time and Temperature: Allowing sufficient time for the second bromination to occur is critical. Low temperatures can help control the reaction's exothermicity.

Purity of Reagents: Anhydrous conditions are preferable, as moisture can react with the catalyst and bromine.

Theoretical and experimental studies confirm that π-donor substituents like a methoxy group facilitate para substitution, while π-acceptor substituents like a cyano group hinder it. nih.gov In the case of 4-methoxybenzonitrile, this electronic opposition results in highly specific ortho-bromination relative to the methoxy group.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. wikipedia.orgnih.gov It is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS serves as a source of electrophilic bromine, often providing higher regioselectivity and milder reaction conditions compared to elemental bromine. nih.govmdma.ch

NBS is effective for the nuclear bromination of electron-rich aromatic rings, including methoxy-substituted benzenes. mdma.ch The reactivity and efficiency of NBS-mediated bromination are highly dependent on the solvent system. While reactions in carbon tetrachloride are common, studies have shown that using acetonitrile as a solvent can substantially increase the reaction rate for the nuclear bromination of methoxy derivatives while maintaining high regioselectivity. mdma.ch

Other optimized protocols include the use of NBS in conjunction with silica gel or in solvents like tetrahydrofuran (THF), which have been shown to be highly regioselective systems for electrophilic aromatic brominations. nih.gov For less-reactive substrates, such as those containing deactivating groups, the use of elemental sulfur as a mediator for NBS halogenation has also been reported as an effective strategy. organic-chemistry.org

| Substrate Analogue | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene | 1.1 eq. NBS, CH₃CN, RT, 5 min | 2-Bromo-1,4-dimethoxybenzene | 98% | mdma.ch |

| 1,4-Dimethoxybenzene | 2.2 eq. NBS, CH₃CN, RT, 10 min | 2,5-Dibromo-1,4-dimethoxybenzene | 96% | mdma.ch |

| 2,3-Dimethylanisole | 1.1 eq. NBS, CH₃CN, RT, 30 min | 4-Bromo-2,3-dimethylanisole | 94% | mdma.ch |

| 4-Bromo-2,3-dimethylanisole | 1.1 eq. NBS, CH₃CN, reflux, 2h | 4,6-Dibromo-2,3-dimethylanisole | 91% | mdma.ch |

The data in this table, derived from studies on methoxybenzene analogues, illustrates the high efficiency and control achievable with NBS in acetonitrile for both mono- and dibromination reactions.

The key advantage of using NBS is the ability to exert fine control over the degree of bromination, thereby mitigating the formation of unwanted polybrominated byproducts. Unlike reactions with liquid Br₂, where localized high concentrations can lead to over-bromination, NBS generates the active brominating species at a low and steady concentration. youtube.com

The primary strategy for controlling the reaction outcome is the precise application of stoichiometry:

Monobromination: Use of approximately one equivalent of NBS.

Dibromination: Use of approximately two equivalents of NBS is required for the synthesis of 3,5-Dibromo-4-methoxybenzonitrile.

Further control can be achieved by adjusting reaction conditions. For instance, performing the reaction at room temperature or below and adding the NBS portion-wise can prevent runaway reactions and improve selectivity for the desired product. The high regioselectivity of the NBS-acetonitrile system allows for the stepwise synthesis of dibrominated products from activated precursors with high yields, as demonstrated with analogues. mdma.ch

N-Bromosuccinimide (NBS)-Mediated Bromination Strategies

Functional Group Interconversion and Dealkylation Pathways

One major route involves the interconversion of functional groups, where a methoxy group is temporarily converted to a hydroxyl group to facilitate a specific reaction, such as halogenation, before potentially being converted back.

This synthetic pathway utilizes 4-hydroxybenzonitrile (B152051) as a key intermediate. The process begins with the demethylation of a readily available starting material, 4-methoxybenzonitrile, followed by the targeted bromination of the resulting phenolic compound.

The cleavage of the methyl ether in 4-methoxybenzonitrile to yield 4-hydroxybenzonitrile is a critical step. This transformation can be effectively achieved by heating the starting material with an alkali metal compound at temperatures of at least 170°C, and preferably between 200°C and 260°C. google.com Lithium chloride (LiCl) in a high-boiling solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is particularly effective for this demethylation. google.comresearchgate.net The reaction proceeds via a nucleophilic attack by the chloride ion on the methyl group of the ether. researchgate.net This process is advantageous as it avoids corrosive reagents like pyridine hydrochloride and can produce the alkali metal salt of the 4-hydroxybenzonitrile directly, which can then be acidified to liberate the free phenol (B47542). google.com Yields for this demethylation process are generally high, often 70% or greater. google.com Alternative methods using sodium methoxide and 1-dodecanethiol in DMF at 100°C have also been shown to demethylate 4-methoxybenzonitrile in high yield. sciencemadness.org

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| 4-Methoxybenzonitrile | Lithium Chloride (LiCl) | N-methylpyrrolidone | 200-260°C | 4-Hydroxybenzonitrile | >70% google.com |

| 4-Methoxybenzonitrile | Sodium Cyanide (NaCN) | N-methylpyrrolidone | Reflux | 4-Hydroxybenzonitrile | 91% google.com |

| 4-Methoxybenzonitrile | Potassium Cyanide (KCN) | N-methylpyrrolidone | Reflux | 4-Hydroxybenzonitrile | - |

| 4-Methoxybenzonitrile | 1-dodecanethiol, Sodium Methoxide | N,N-dimethylformamide (DMF) | 100°C | 4-Hydroxybenzonitrile | High sciencemadness.org |

Once 4-hydroxybenzonitrile is obtained, the next step is the regioselective bromination of the aromatic ring at the positions ortho to the hydroxyl group. The hydroxyl group is a strongly activating ortho-, para-director, which facilitates electrophilic substitution at the 3- and 5-positions. An eco-friendly and high-yield method for this transformation involves using a brominating reagent generated in situ from a 2:1 molar ratio of a bromide salt (e.g., sodium bromide) and a bromate (B103136) salt (e.g., sodium bromate) in an aqueous acidic medium. google.comgoogle.com This reaction proceeds smoothly at ambient temperatures (around 28°C) without the need for a catalyst and provides 3,5-dibromo-4-hydroxybenzonitrile in excellent yields, typically ranging from 91% to 99%. google.comgoogle.com The product often precipitates from the reaction mixture with high purity, requiring no further purification steps. google.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Hydroxybenzonitrile | Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃), Hydrochloric Acid (HCl) | Water, 28°C, 4-4.5h | 3,5-Dibromo-4-hydroxybenzonitrile | 99% google.com |

| 4-Hydroxybenzonitrile | Sodium Bromide (NaBr), Sodium Bromate (NaBrO₃), Sulfuric Acid (H₂SO₄) | Water, 28°C, >2.5h | 3,5-Dibromo-4-hydroxybenzonitrile | 97% google.com |

Preparation via Hydroxybenzonitrile Intermediates

Advanced Synthetic Transformations of Nitrile and Methoxy Groups

Modern synthetic chemistry offers more direct routes to aryl nitriles through catalytic cross-coupling reactions. These methods are valuable for introducing the cyano group onto a pre-functionalized aromatic ring.

Transition metal-catalyzed cyanation of aryl halides is a powerful method for synthesizing aryl nitriles. Both palladium and nickel-based catalytic systems have been extensively developed for this purpose.

Palladium-catalyzed cyanation often utilizes potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and safe source of cyanide. nih.gov This approach can be used for the cyanation of various aryl chlorides and bromides. nih.govorganic-chemistry.org The reactions are typically performed in the presence of a palladium catalyst, such as one supported by a phosphine ligand, and a base. Solvent systems like a mixture of t-BuOH and water can facilitate the reaction under mild conditions.

Nickel-catalyzed cyanation has emerged as a cost-effective and efficient alternative. chinesechemsoc.org These reactions can employ various cyanide sources. For instance, cyanogen bromide (BrCN) has been used as a commercially available and inexpensive cyanation reagent in nickel-catalyzed reductive coupling reactions with aryl halides. mdpi.comnih.gov Other approaches utilize alkyl isocyanides or even acetonitrile as the cyanide source, expanding the range of available methods. nih.gov These catalytic systems often exhibit broad substrate scope and good tolerance for various functional groups. mdpi.comnih.gov

| Catalyst System | Cyanide Source | Substrates | Key Features |

| Palladium / Phosphine Ligand | K₄[Fe(CN)₆] | Aryl/Heteroaryl Bromides & Chlorides | Non-toxic cyanide source, mild conditions. organic-chemistry.org |

| Nickel / 1,10-phenanthroline | Cyanogen Bromide (BrCN) | Aryl Halides | Cost-effective reagent, broad functional group tolerance. mdpi.comnih.gov |

| Nickel / Ligand | Alkyl Isocyanides | Aryl/Alkenyl Iodides & Bromides | Tolerates hydroxyl and formyl groups. |

| Nickel / 1,10-phenanthroline | Acetonitrile | Aryl Halides & Triflates | Avoids the use of toxic cyanide salts. nih.gov |

The direct bromination of 4-methoxybenzonitrile presents a potential, though electronically complex, route to this compound. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the substituents on the ring. The methoxy (-OCH₃) group at position 4 is a strongly activating substituent that directs incoming electrophiles to the ortho positions (positions 3 and 5). The nitrile (-CN) group at position 1 is a deactivating substituent that directs to the meta positions (also positions 3 and 5).

Since both substituents direct the incoming brominating agent to the same positions (3 and 5), direct dibromination of 4-methoxybenzonitrile is theoretically a feasible pathway to the target compound. However, the high reactivity imparted by the methoxy group can lead to challenges in controlling the reaction and may result in side products or over-bromination. The literature on this specific transformation is not as prevalent as the multi-step synthesis via the hydroxybenzonitrile intermediate. Instead, related research often focuses on the bromination of other positions, such as the side-chain (benzylic) bromination of methylated methoxybenzonitrile isomers using reagents like N-Bromosuccinimide (NBS). chemicalbook.com For example, the reaction of 4-methoxy-2-methylbenzonitrile with NBS results in the formation of 2-(bromomethyl)-4-methoxybenzonitrile, where the methyl group is brominated rather than the aromatic ring. chemicalbook.com Similarly, methods exist for preparing compounds like 3-methoxy-4-(dibromomethyl)benzonitrile from 3-methoxy-4-methylbenzonitrile, again focusing on side-chain bromination. google.com This suggests that while direct aromatic bromination is electronically favored, controlling the reaction to achieve the desired 3,5-dibromo product from 4-methoxybenzonitrile may require specific conditions that are not widely documented, making the pathway through the 4-hydroxybenzonitrile intermediate a more common and reliable strategy.

Synthetic Routes to Dibromo-Substituted Benzoic Acid Derivatives

The synthesis of dibromo-substituted benzoic acid derivatives, crucial intermediates for compounds like this compound, typically involves electrophilic aromatic substitution reactions on a benzoic acid core. The directing effects of the carboxyl group (-COOH), a meta-director, and other substituents on the benzene (B151609) ring are pivotal in determining the position of the incoming bromine atoms.

One fundamental approach is the direct bromination of benzoic acid through electrophilic substitution, where an electrophile attacks the electron-rich benzene ring. ijisrt.com However, due to the deactivating, meta-directing nature of the carboxylic acid group, forcing conditions and catalysts are often necessary to achieve di-substitution. More complex, multi-step routes are frequently employed for precursors with specific substitution patterns, involving sequential nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type reactions to introduce halogens at desired positions. google.com

For instance, a general pathway to a di-halogenated benzoic acid might involve the following steps, as outlined in various patented procedures for complex benzoic acid derivatives: google.com

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Nitration | H₂SO₄, HNO₃ | Introduction of a nitro group, which can be later converted to other functional groups. |

| 2 | Reduction | Fe, Zn, or SnCl₂ | Conversion of the nitro group to an amino group (-NH₂). |

| 3 | Diazotization | NaNO₂, HCl (0-5°C) | Conversion of the amino group to a diazonium salt (-N₂⁺Cl⁻). |

| 4 | Sandmeyer Reaction | CuBr/HBr | Replacement of the diazonium group with a bromine atom. |

| 5 | Halogenation | Br₂, FeBr₃ | Introduction of a second bromine atom, directed by existing substituents. |

This table illustrates a generalized multi-step synthetic pathway for preparing substituted benzoic acid derivatives, based on common organic chemistry transformations.

The conversion of the final benzoic acid derivative to the corresponding benzonitrile (B105546) can be achieved through several methods, such as conversion to a primary benzamide followed by dehydration. youtube.com

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of nitrile formation is essential for developing efficient and selective synthetic methods. This section delves into radical-based pathways, the role of catalysts in controlling product structure, and the mechanics of C-N bond cleavage during cyanation.

While many cyanation methods proceed via nucleophilic or transition-metal-catalyzed pathways, radical processes offer alternative routes for nitrile synthesis. These reactions often involve the generation of a carbon-centered radical that subsequently reacts to form the nitrile group.

One such mechanism involves the reaction of a t-butyl isonitrile with a carbon-centered radical, which proceeds through an addition-elimination process to yield a nitrile. libretexts.org Another key process is the radical-mediated intramolecular translocation of cyano groups. This is believed to occur through the addition of a carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. Subsequent β-scission of this intermediate relocates the cyano group and generates a more stable carbon radical. researchgate.net

The merger of photoredox catalysis with other catalytic methods has enabled the generation of alkyl radicals from precursors like carboxylic acids under mild conditions, which can then be cyanated. organic-chemistry.org For example, nickel-catalyzed deaminative cyanation of Katritzky pyridinium salts, which converts primary alkyl amines to nitriles, is proposed to proceed through an alkyl radical intermediate. organic-chemistry.org

| Radical Precursor | Reaction Type | Key Intermediates | Reference |

| Alkyl Halides/Carboxylic Acids | Photoredox/Copper Catalysis | Alkyl Radical | organic-chemistry.org |

| Katritzky Pyridinium Salts | Nickel Catalysis | Alkyl Radical | organic-chemistry.org |

| Organic Molecules (intramolecular) | Tin-based Radicals (e.g., Bu₃SnH) | Carbon-centered Radical, Cyclic Iminyl Radical | libretexts.orgresearchgate.net |

This table summarizes different types of radical precursors and the associated reaction types involved in nitrile formation.

Catalysts and reagents play a crucial role in directing the regioselectivity of synthetic reactions, ensuring that functional groups are installed at the correct positions on the aromatic ring. In benzonitrile synthesis, this control is paramount for producing a specific isomer.

Transition metal catalysts are central to many modern cyanation reactions. For example, palladium-catalyzed denitrative cyanation allows for the conversion of nitroarenes into aryl nitriles. In this process, the catalyst's ligand sphere and the choice of cyanating agent can influence the reaction's efficiency and selectivity. The use of organic cyanide sources, which act as "cyanide shuttles," can prevent catalyst deactivation by gradually releasing cyanide ions, allowing for the effective cyanation of less reactive aromatic compounds.

The structural features of the catalyst itself are critical. In the synthesis of 1,4-disubstituted 1,2,3-triazoles (a related nitrogen-containing heterocycle synthesis), the distinct architecture and oxidation state of silver in Ag-ZnO and Ag₂O-ZnO nanoheterostructures were found to play a crucial role in the catalytic behavior and regioselectivity of the reaction. Similarly, in the synthesis of axially chiral benzonitriles, N-heterocyclic carbenes (NHCs) are used as organocatalysts to control the stereochemistry, affording products with high enantioselectivity. researchgate.net

| Catalyst/Reagent System | Role in Selectivity | Substrate Type | Reference |

| Palladium Complexes | Directs C-CN bond formation via C-N cleavage. | Nitroarenes | |

| Ag₂O-ZnO Nanoheterostructures | Governs regioselectivity in multicomponent reactions. | Benzyl bromides, Aryl amines | |

| N-Heterocyclic Carbenes (NHCs) | Controls atroposelective formation of C-C axis. | Biaryl Sulfonamides | researchgate.net |

This table highlights various catalyst systems and their specific roles in controlling the regioselectivity and stereoselectivity of reactions leading to nitrile-containing products.

Cyanation reactions often involve the cleavage of a pre-existing carbon-nitrogen (C-N) bond to install the cyano group. This is a challenging transformation that has been achieved through various mechanistic pathways.

Metal-free, Lewis acid-promoted reactions have been developed for the intramolecular aminocyanation of alkenes. In this system, a Lewis acid such as B(C₆F₅)₃ activates N-sulfonyl cyanamides, leading to a formal cleavage of the N-CN bond and the subsequent addition of the sulfonamide and nitrile groups across the alkene. nih.gov

Transition metals, particularly nickel and palladium, are widely used to catalyze C-N bond cleavage. A nickel-catalyzed cyanation of α-(hetero)aryl amines provides a method analogous to the classic Sandmeyer reaction. nih.gov This reaction proceeds via C-N bond cleavage of intermediates formed from the amines. nih.govacs.org The oxidative addition of C-CN bonds in nitriles to low-valent transition-metal complexes, typically Ni(0), is a common elemental step for cleaving these robust bonds in various catalytic transformations. snnu.edu.cn

The development of safer, non-metallic cyanating agents has also impacted the study of these mechanisms. For instance, aminoacetonitriles can serve as cyanide sources in palladium-catalyzed denitrative cyanation, offering an alternative to hazardous metal cyanides. This approach avoids the generation of HCN gas and minimizes catalyst poisoning.

| Method | Catalyst/Promoter | Substrate | Mechanism Feature | Reference |

| Intramolecular Aminocyanation | B(C₆F₅)₃ (Lewis Acid) | N-sulfonyl cyanamides | Metal-free N-CN bond activation. | nih.gov |

| Deaminative Cyanation | Nickel Catalyst | α-(hetero)aryl amines | Reductive C-N bond cleavage. | nih.gov |

| Denitrative Cyanation | Palladium Catalyst | Nitroarenes | C-N bond cleavage with a "cyanide shuttle" reagent. | |

| General C-CN Activation | Ni(0) Complexes | Aryl/Alkyl Nitriles | Oxidative addition to the C-CN bond. | snnu.edu.cn |

This table outlines different methodologies for achieving cyanation through C-N or C-CN bond cleavage, detailing the reagents and mechanistic characteristics.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments

An FT-IR spectrum of 3,5-Dibromo-4-methoxybenzonitrile would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include the C≡N stretch of the nitrile group, C-Br stretching vibrations, C-O-C stretching of the methoxy (B1213986) group, and various aromatic C-H and C=C stretching and bending modes. Without experimental data, specific peak positions and their assignments cannot be tabulated.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, the symmetric vibrations and those of non-polar bonds would be expected to show strong signals. This would be particularly useful for observing the C-Br and the aromatic ring vibrations. A detailed analysis would require an experimental FT-Raman spectrum.

Correlation of Experimental and Theoretically Computed Vibrational Frequencies

In modern chemical analysis, experimental vibrational spectra are often correlated with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). This approach aids in the precise assignment of vibrational modes. Such a computational study for this compound does not appear to be available in the reviewed literature, preventing a comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound would provide key information. It would be expected to show a singlet for the methoxy (-OCH₃) protons and a singlet for the two equivalent aromatic protons. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the bromine and nitrile substituents and the electron-donating effect of the methoxy group. Specific chemical shifts and coupling constants are dependent on experimental determination.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for the nitrile carbon, the methoxy carbon, and the distinct carbons of the aromatic ring. The chemical shifts would provide insight into the electronic environment of each carbon atom. As with the other techniques, specific, experimentally-derived data is required for a detailed analysis.

Theoretical NMR Chemical Shift Calculations and Experimental Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool for verifying molecular structures and understanding the electronic environment of atomic nuclei. For this compound, these calculations are typically performed using Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method. This approach effectively computes the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

The theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The process involves optimizing the molecule's geometry at a chosen level of theory, followed by the GIAO-DFT calculation of shielding constants. Comparing these calculated shifts with experimentally obtained NMR data allows for the precise assignment of signals and validates the computational model. While specific experimental and theoretical NMR data for this compound is not extensively documented in current literature, the table below illustrates the expected correlation between calculated and experimental values based on studies of analogous compounds.

Table 1: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound (Note: Data is representative and based on methodologies applied to similar aromatic compounds.)

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C1 (C-CN) | ~105 | Data not available | - | - |

| C2/C6 (C-H) | ~135 | Data not available | ~7.8 | Data not available |

| C3/C5 (C-Br) | ~118 | Data not available | - | - |

| C4 (C-OCH₃) | ~158 | Data not available | - | - |

| CN | ~117 | Data not available | - | - |

| OCH₃ | ~61 | Data not available | ~4.0 | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides critical insights into the electronic transitions within a molecule. For this compound, this technique, supported by theoretical modeling, helps to define its optical and electronic characteristics.

Experimental Absorption Spectra Analysis

The experimental UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* electronic transitions within the aromatic ring and associated functional groups. The positions and intensities of these bands can be influenced by the solvent environment, a phenomenon known as solvatochromism, which points to changes in the molecule's dipole moment upon electronic excitation. Analysis of related methoxybenzonitrile compounds shows that the main absorption bands typically appear in the near-UV range.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

To theoretically understand the experimental UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This computational method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the theoretical absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions (e.g., HOMO→LUMO).

For this compound, TD-DFT calculations, typically performed on the DFT-optimized geometry, would predict the electronic transitions responsible for the observed absorption peaks. These calculations help assign the specific molecular orbitals involved in each transition, confirming the π→π* character of the primary absorptions.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: Values are representative and based on standard computational methodologies for similar molecules.)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280 | ~0.35 | HOMO → LUMO |

| S₀ → S₂ | ~250 | ~0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | ~220 | ~0.50 | HOMO → LUMO+1 |

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling is the foundation for interpreting the spectroscopic properties of this compound. Quantum chemical calculations provide a detailed picture of the molecule's geometry and electronic structure.

Density Functional Theory (DFT) for Molecular Geometry Optimization

The first and most crucial step in the theoretical modeling of this compound is the optimization of its molecular geometry. Using Density Functional Theory (DFT), the calculation seeks the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This optimized structure represents the most stable arrangement of the atoms and serves as the input for subsequent calculations of spectroscopic properties like NMR and UV-Vis spectra. The accuracy of the geometry optimization is fundamental to the reliability of all other computed parameters.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that provides a good balance between computational cost and accuracy.

The basis set defines the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a flexible and widely used option for such analyses. Its components are:

6-311G : A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

++ : Diffuse functions added to both heavy atoms and hydrogen atoms. These are crucial for describing the behavior of electrons far from the nucleus and are important for systems with anions or in calculating electronic properties.

(d,p) : Polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in the shape of the orbitals, which is necessary to accurately describe chemical bonding.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a robust methodology for obtaining reliable geometries and electronic properties for substituted benzonitrile (B105546) derivatives.

Crystallographic Investigations and Solid State Structure

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray structure for 3,5-Dibromo-4-methoxybenzonitrile is not detailed in the provided results, analysis of closely related compounds, such as methyl 3,5-dibromo-4-cyanobenzoate, offers significant insights. In the crystal structure of its ester analog, the molecule exhibits a generally planar conformation, a common feature for substituted benzene (B151609) rings. The packing of these molecules in the crystal lattice is highly ordered. nih.govumn.edu

Studies on similar structures, like 3,5-dichloro-4-hydroxybenzonitrile (B167504) and its dibromo counterpart, show that molecules often arrange in layered packings. researchgate.net These layers are typically perpendicular to one of the crystallographic axes and are held together by various intermolecular forces. researchgate.net For instance, in the crystal of methyl 3,5-dibromo-4-cyanobenzoate, molecules form inversion dimers. nih.govumn.edu

Table 1: Crystallographic Data for a Related Halogenated Benzonitrile (B105546) Derivative Note: This table presents data for methyl 3,5-dibromo-4-cyanobenzoate, a close structural analog.

| Parameter | Value |

| Chemical Formula | C₉H₅Br₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.6166 (7) |

| b (Å) | 10.1262 (8) |

| c (Å) | 17.6938 (14) |

| β (°) | 98.201 (3) |

| Volume (ų) | 1528.1 (2) |

| Z | 4 |

Data sourced from a study on related halogenated benzimidazoles, illustrating typical parameters. mdpi.com

Intermolecular interactions are fundamental to understanding the solid-state assembly of this compound. Halogen bonding is a key interaction in this class of compounds. wikipedia.orgnih.gov A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. wikipedia.orgnih.gov

In the crystal structures of related 2,6-dihalophenyl cyanides, C≡N···Br contacts are a common and influential packing feature. nih.gov These interactions often lead to the formation of R²₂(10) inversion dimers, where two molecules are linked in a head-to-tail fashion via two C≡N···Br halogen bonds. nih.govumn.edu The bromine atoms act as the halogen bond donors, interacting with the nitrogen atom of the nitrile group, which serves as the halogen bond acceptor.

Besides C≡N···Br contacts, other interactions such as C-H···O and C-H···N hydrogen bonds contribute to stabilizing the crystal structure. irphouse.com In some halogenated benzonitriles, Br···Br interactions of both Type I and Type II are also observed, further influencing the supramolecular architecture. mdpi.commdpi.com

Table 2: Common Intermolecular Interactions in Halogenated Benzonitriles

| Interaction Type | Description | Typical Distance Range (Å) |

| Halogen Bond (C≡N···Br) | Interaction between the nitrile nitrogen and a bromine atom. | 3.0 - 3.5 |

| Halogen Bond (C-Br···Br) | Interaction between two bromine atoms. | 3.3 - 3.7 |

| Hydrogen Bond (C-H···O) | Interaction between a hydrogen atom and an oxygen atom. | 2.2 - 2.8 |

| π···π Stacking | Stacking interactions between aromatic rings. | 3.3 - 3.8 |

The combination of halogen bonds, hydrogen bonds, and other weak interactions leads to the formation of complex supramolecular assemblies. In the case of 3,5-dihalo-4-hydroxybenzonitriles, molecules first assemble into chains via strong O-H···N≡C hydrogen bonds. researchgate.net These chains are then cross-linked by halogen···halogen (X···X) interactions to form approximately planar sheets. researchgate.net

It is highly probable that this compound would exhibit similar behavior, with the methoxy (B1213986) group's oxygen atom potentially participating in C-H···O hydrogen bonds. The dominant halogen bonds (C≡N···Br and Br···Br) would likely play a crucial role in organizing the molecules into higher-order structures, such as sheets or three-dimensional networks. mdpi.commdpi.com The interplay between these various interactions dictates the final crystal packing.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon in halogenated organic molecules. nih.govmdpi.com For example, the dibromo and diiodo analogs of 3,5-dihalo-4-hydroxybenzonitrile are known to exhibit polymorphism, where different forms arise from different stacking arrangements of otherwise identical molecular sheets. researchgate.net

Crystal engineering studies leverage a deep understanding of intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. wikipedia.orgnih.gov For halogenated benzonitriles, this involves modulating the strength and directionality of halogen bonds by changing substituents on the aromatic ring. The predictable nature of C≡N···X and X···X interactions makes them powerful tools for constructing specific supramolecular architectures. nih.govmdpi.com While no specific polymorphism studies on this compound were found, the behavior of its close analogs suggests that it could also exhibit polymorphic forms under different crystallization conditions.

Comparative Analysis with Related Halogenated Benzonitrile Crystal Structures

Comparing the crystal structure of this compound's analogs with other halogenated benzonitriles provides valuable context.

Effect of Halogen Substitution: The propensity for halogen bonding generally follows the trend I > Br > Cl > F. wikipedia.org Therefore, the C≡N···X and X···X interactions in dibromo compounds are expected to be stronger and more influential on crystal packing than in their dichloro counterparts. researchgate.net Studies on pairs of isostructural para- and meta-substituted halogenated compounds show how a simple change in substituent position can lead to different packing motifs, shifting from π···π stacking to dominant halogen···nitrogen interactions. mdpi.com

Isomorphism and Isostructurality: Isomorphism, where different compounds crystallize in the same structure, is observed among some halogenated benzonitriles. For instance, several 2,6-dihalophenyl cyanide-isocyanide pairs are isomorphous. nih.gov However, even small changes, such as replacing a cyanide with an isocyanide group in methyl 3,5-dibromo-4-cyanobenzoate, can disrupt this isomorphism, leading to entirely different packing arrangements despite the molecules being isoelectronic. nih.govumn.edu Similarly, one polymorph of 3,5-dibromo-4-hydroxybenzonitrile is isostructural with a polymorph of the corresponding diiodo compound, demonstrating two-dimensional isostructurality. researchgate.net

Role of Other Functional Groups: The presence of a methoxy group instead of a hydroxyl group (as in 3,5-dibromo-4-hydroxybenzonitrile) eliminates the strong O-H···N hydrogen bond. This would likely elevate the relative importance of C≡N···Br and Br···Br halogen bonds, as well as weaker C-H···O and C-H···N hydrogen bonds, in directing the crystal packing of this compound.

This comparative approach underscores the subtle balance of intermolecular forces that governs the crystal structures of halogenated aromatic nitriles.

Chemical Reactivity and Derivatization Strategies

Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. chemistrysteps.comlibretexts.org This reactivity allows for the conversion of the nitrile into several other important functional groups.

The hydrolysis of nitriles is a common transformation that can yield either a carboxylic acid or an amide as the product, depending on the reaction conditions. chemistrysteps.com This process can be catalyzed by either acid or base. chemistrysteps.comchemistrysteps.com

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. chemistrysteps.comlibretexts.org A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed. chemistrysteps.comlibretexts.org If the reaction is allowed to proceed, this amide can undergo further hydrolysis to produce the corresponding carboxylic acid, 3,5-dibromo-4-methoxybenzoic acid, and an ammonium ion. libretexts.orgyoutube.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.comlibretexts.orgchemistrysteps.com This forms an intermediate which, after protonation, tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the reaction can be stopped at the amide stage (3,5-dibromo-4-methoxybenzamide) or can proceed to the carboxylate salt upon further hydrolysis. chemistrysteps.com An acidic workup is then required to protonate the carboxylate to form the final carboxylic acid product. youtube.com

| Reaction | Catalyst | Intermediate | Final Product |

| Hydrolysis | Acid (e.g., H₂SO₄) | 3,5-Dibromo-4-methoxybenzamide | 3,5-Dibromo-4-methoxybenzoic acid |

| Hydrolysis | Base (e.g., NaOH) | 3,5-Dibromo-4-methoxybenzamide | Sodium 3,5-dibromo-4-methoxybenzoate |

The nitrile group can be reduced to a primary amine through the addition of hydrogen across the triple bond. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon. libretexts.org An initial addition forms an imine salt, which then undergoes a second hydride addition. chemistrysteps.com Subsequent quenching of the reaction with water yields the primary amine, (3,5-dibromo-4-methoxyphenyl)methanamine. This method is an effective way to synthesize primary amines from nitriles. libretexts.org

The electrophilic nature of the nitrile carbon allows for addition reactions with a variety of nucleophiles beyond water and hydrides. libretexts.org For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form imine anions after the initial nucleophilic attack. libretexts.org These intermediates can then be hydrolyzed to yield ketones. The activation of the nitrile group, often by Lewis acids or other catalysts, can facilitate the addition of less reactive nucleophiles. nottingham.ac.uk This versatility makes the nitrile group a valuable precursor for creating new carbon-carbon bonds and accessing a wider range of molecular architectures.

Reactions of the Aromatic Ring

The aromatic ring of 3,5-Dibromo-4-methoxybenzonitrile contains two bromine atoms, which are excellent leaving groups in cross-coupling reactions. The ring is also substituted with an activating methoxy (B1213986) group and two deactivating groups (bromo and nitrile), which influences its susceptibility to further electrophilic substitution.

The presence of two bromine atoms on the aromatic ring makes this compound an ideal substrate for palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. fishersci.frarkat-usa.org

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-synthesis.comyonedalabs.comwikipedia.org The catalytic cycle for this reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. yonedalabs.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.comyoutube.com

By using one or two equivalents of the organoboron reagent, it is possible to selectively replace one or both bromine atoms, leading to a wide array of substituted biaryl compounds or other complex molecules. tcichemicals.com The reactivity of aryl halides in these couplings typically follows the trend I > Br > OTf >> Cl. fishersci.frtcichemicals.com

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, often providing complementary reactivity and being more cost-effective. nih.govniscpr.res.inepa.gov These reactions can also be used to form biaryl compounds from aryl halides and are known for their broad substrate scope. nih.gov

| Coupling Reaction | Catalyst Type | Reactant Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Organoboron compound | C-C |

| General Cross-Coupling | Nickel | Organometallic reagent | C-C |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such a reaction on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. wikipedia.org In this compound, the substituents have competing directing effects:

Methoxy group (-OCH₃) : This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Bromo groups (-Br) : Halogens are deactivating due to their electronegativity (inductive effect) but are ortho, para-directors because of electron donation from their lone pairs (resonance effect). wikipedia.org

Nitrile group (-CN) : This is a strong deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. wikipedia.org

The positions ortho to the methoxy group (positions 3 and 5) are already occupied by bromine atoms. The position para to the methoxy group is occupied by the nitrile group. Therefore, the powerful activating and directing effect of the methoxy group is blocked. The bromine atoms direct incoming electrophiles to their ortho and para positions (positions 2, 4, and 6). The nitrile group directs to its meta positions (positions 3 and 5), which are occupied.

In a nitration reaction, which involves an electrophile like the nitronium ion (NO₂⁺) generated from nitric and sulfuric acid, the nitro group would most likely substitute at the 2 or 6 positions, if the reaction proceeds. minia.edu.egbyjus.comlibretexts.org This would lead to the formation of 3,5-Dibromo-4-methoxy-2-nitrobenzonitrile or 3,5-Dibromo-4-methoxy-6-nitrobenzonitrile (which are the same compound).

Nucleophilic Aromatic Substitutions

Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions for the modification of aromatic rings. For an SNAr reaction to proceed efficiently via the common addition-elimination pathway, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com This positioning is crucial for the resonance stabilization of the negative charge in the intermediate Meisenheimer complex. chemistrysteps.com

In the structure of this compound, the nitrile (-CN) group is a powerful EWG. However, it is located meta to the bromine atoms (the potential leaving groups), while the electron-donating methoxy (-OCH₃) group is in the ortho position. This substitution pattern is not favorable for a standard addition-elimination SNAr mechanism, as the EWG cannot effectively stabilize the intermediate carbanion through resonance. Consequently, direct substitution of the bromine atoms by common nucleophiles under standard SNAr conditions is expected to be challenging. Alternative, more forcing conditions or different mechanistic pathways, such as those involving a benzyne intermediate, might be necessary to achieve substitution, though this is less common for rings with such substituents. chemistrysteps.com

Reactions Involving the Methoxy Group

Demethylation to Phenolic Derivatives

A significant and synthetically useful reaction for this compound is the cleavage of the methyl ether to yield the corresponding phenol (B47542). The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed to unmask a reactive hydroxyl group.

This conversion is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose, readily cleaving aryl methyl ethers under mild conditions to provide the phenolic derivative in high yield. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Reaction Scheme for Demethylation:

[Image showing the structure of this compound reacting with an Aryl-Boronic Acid in the presence of a Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to form a biaryl product where one of the bromine atoms is replaced by the aryl group.]

Environmental Fate and Biotransformation Studies

Anaerobic Degradation Pathways

Under anaerobic conditions, the primary degradation route for brominated aromatic compounds like Bromoxynil (B128292) is reductive debromination. This process involves the removal of bromine atoms from the aromatic ring, a critical first step in the detoxification and mineralization of the compound.

The biotransformation of Bromoxynil is highly dependent on the prevailing microbial communities and redox conditions. Enrichment cultures from anaerobic sediments have demonstrated the capability to degrade Bromoxynil under various electron-accepting conditions.

Specifically, Bromoxynil has been shown to be depleted in methanogenic, sulfidogenic, and Fe(III)-reducing enrichment cultures within 20 to 30 days. nih.govresearchgate.net However, it remained stable under denitrifying conditions, indicating that the microbial consortia responsible for its degradation are specific to certain anaerobic respiratory processes. nih.govresearchgate.net The aerobic transformation product of Bromoxynil, 3,5-dibromo-4-hydroxybenzoate, was also found to be degraded under all four anaerobic conditions tested. nih.gov

Table 1: Anaerobic Degradation of Bromoxynil under Various Conditions

| Condition | Bromoxynil Degradation | 3,5-Dibromo-4-hydroxybenzoate Degradation |

| Methanogenic | Depleted in 20-30 days nih.gov | Depleted in 20-35 days nih.gov |

| Sulfidogenic | Depleted in 20-30 days nih.gov | Depleted in 20-35 days nih.gov |

| Fe(III)-reducing | Depleted in 20-30 days nih.gov | Depleted in 20-35 days nih.gov |

| Denitrifying | Stable nih.gov | Depleted in 20-35 days nih.gov |

This table summarizes the findings from studies on Bromoxynil, a structurally similar compound to 3,5-Dibromo-4-methoxybenzonitrile.

During the anaerobic degradation of Bromoxynil, several transient transformation products have been identified, providing insight into the degradation pathway. The primary metabolites observed include bromocyanophenol, cyanophenol, and ultimately phenol (B47542). nih.govresearchgate.net This indicates a stepwise removal of the bromine atoms, followed by the transformation of the nitrile group. The final product, phenol, can be further mineralized to carbon dioxide under anaerobic conditions. nih.govresearchgate.net

Enzymatic Biotransformations

The nitrile group of benzonitrile (B105546) herbicides is a key target for enzymatic attack by various microorganisms. The nitrile hydratase-amidase pathway is a well-established mechanism for the detoxification and metabolism of these compounds. nih.govhnu.edu.cnnih.gov

The microbial metabolism of benzonitrile herbicides often proceeds via a two-step enzymatic process involving nitrile hydratase and amidase. nih.govhnu.edu.cn Nitrile hydratase first hydrates the nitrile group (-C≡N) to an amide (-C(=O)NH2). Subsequently, an amidase hydrolyzes the amide to a carboxylic acid (-COOH) and ammonia. nih.govhnu.edu.cn This pathway is a common strategy employed by soil bacteria to utilize nitriles as a source of carbon and nitrogen. nih.gov

Several bacterial strains have been identified for their ability to transform benzonitrile herbicides, including Bromoxynil, through the nitrile hydratase-amidase pathway. Notably, species of Rhodococcus and Nocardia have been shown to be effective in this biotransformation.

Strains such as Rhodococcus erythropolis and Rhodococcus rhodochrous have demonstrated the ability to convert benzonitrile herbicides into their corresponding amides and, in some cases, further to carboxylic acids. nih.gov Similarly, soil actinobacteria like Nocardia globerula have exhibited nitrilase activity towards Bromoxynil, converting it to 3,5-dibromo-4-hydroxybenzoic acid. nih.gov Fungi, such as Fusarium solani, have also been reported to degrade Bromoxynil. nih.gov

Table 2: Microbial Strains Involved in the Biotransformation of Benzonitrile Herbicides

| Microbial Strain | Enzyme Pathway | Transformation Products |

| Rhodococcus erythropolis | Nitrile hydratase-amidase nih.gov | Amides, Carboxylic acids |

| Rhodococcus rhodochrous | Nitrile hydratase-amidase nih.gov | Amides |

| Nocardia globerula | Nitrilase nih.gov | Carboxylic acids |

| Fusarium solani | Not specified | Degradation of Bromoxynil |

This table highlights microbial strains known to act on benzonitrile herbicides, with Bromoxynil being a key substrate in these studies.

No Direct Research Found on the Environmental Fate of this compound

Following a comprehensive search of scientific literature and environmental data sources, it has been determined that there is a significant lack of available research specifically detailing the environmental fate and biotransformation of the chemical compound This compound .

While extensive information is available for the structurally similar and widely studied herbicide 3,5-dibromo-4-hydroxybenzonitrile , commonly known as bromoxynil, this data cannot be directly extrapolated to its methoxy (B1213986) counterpart. The difference in the functional group—a methoxy (-OCH3) group in the requested compound versus a hydroxyl (-OH) group in bromoxynil—can lead to substantial differences in chemical properties, environmental behavior, and metabolic pathways.

Searches for direct studies on the persistence, degradation (both biotic and abiotic), and transformation dynamics of this compound in various environmental media such as soil, water, and sediment did not yield specific results. Consequently, the creation of a scientifically accurate and detailed article as per the requested outline is not possible at this time.

For context, the available research on the related compound, bromoxynil, indicates that it undergoes various transformation processes in the environment. Studies on bromoxynil have detailed its degradation under different conditions, including anaerobic and aerobic environments, and have identified several metabolites. nih.govresearchgate.netnih.gov For instance, under certain anaerobic conditions, bromoxynil can be depleted in a matter of weeks and can undergo reductive debromination. nih.gov However, it is crucial to reiterate that these findings are specific to bromoxynil and not this compound.

Given the strict adherence to scientific accuracy and the specific focus of the requested article, no content can be generated for the outlined sections on the environmental persistence and transformation dynamics of this compound.

Structure Activity Relationship Sar Studies in Non Biological Contexts

Influence of Halogen and Methoxy (B1213986) Substituents on Molecular Reactivity and Stability

The reactivity of 3,5-Dibromo-4-methoxybenzonitrile is a consequence of the combined electronic effects of its substituents. The methoxy group (–OCH₃) is an activating group, meaning it increases the rate of electrophilic substitution reactions compared to benzene (B151609). lumenlearning.com This is due to its ability to donate electron density to the aromatic ring through resonance (a mesomeric effect). lumenlearning.com Conversely, the bromine atoms are deactivating substituents. lumenlearning.com While they possess lone pairs that can be donated via resonance, their strong electron-withdrawing inductive effect, owing to their high electronegativity, is more dominant. lumenlearning.compressbooks.pub

In this compound, the methoxy group at position 4 directs electrophilic attack to the ortho and para positions. However, the positions ortho to the methoxy group (positions 3 and 5) are occupied by bromine atoms. The bromine atoms themselves are ortho, para-directors, albeit deactivating ones. pressbooks.pub This complex interplay of directing effects and activation/deactivation influences the regioselectivity of further chemical transformations.

Studies on related methoxy-substituted haloarenes have shown that the number and position of methoxy groups can significantly influence reaction pathways, such as nucleophilic substitution and reductive dehalogenation. rsc.org For instance, in copper-catalyzed reactions of bromo- and iodo-benzene derivatives with sodium methoxide, the presence of ortho-methoxy groups was found to promote reductive replacement of the halogen. rsc.org While this specific study did not include this compound, it highlights the profound impact of substituent positioning on reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

To build a QSAR model, the chemical structure is first converted into a set of numerical values known as molecular descriptors. ucsb.edu These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. ucsb.edu For a molecule like this compound, a wide array of descriptors can be calculated.

Examples of Molecular Descriptors:

| Descriptor Type | Specific Descriptor | Relevance to this compound |

| Topological | Molecular Weight | Basic descriptor related to the size of the molecule. |

| Wiener Index | Describes the branching of the molecular skeleton. | |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and solubility. |

| Molecular Volume | Related to steric effects and how the molecule fits into a given space. | |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule, arising from the electronegativity differences between atoms. |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively, and thus its reactivity. ucsb.edu | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, which is crucial for predicting its environmental fate and transport. |

| Polarizability | Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, affecting non-covalent interactions. ucsb.edu |

The selection of appropriate descriptors is a critical step in QSAR modeling. nih.gov For substituted aromatic compounds, descriptors related to hydrophobicity and electronic properties, such as HOMO/LUMO energies, have been shown to be particularly important. researchgate.net

Once a set of relevant molecular descriptors is compiled for a series of related compounds, statistical methods are employed to develop a mathematical model that relates these descriptors to a specific property or activity. nih.gov Multiple Linear Regression (MLR) and machine learning algorithms are commonly used for this purpose. nih.govacs.org

For instance, a hypothetical QSAR model for predicting a particular reaction rate of substituted benzonitriles might take the following form:

Reaction Rate = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis.

Studies on various aromatic compounds have successfully used QSAR and similar techniques to develop predictive models for properties like adsorption by carbon nanotubes and toxicity. nih.govacs.orgresearchgate.net The accuracy of these models is assessed through various validation techniques to ensure their predictive power. nih.govnih.gov Such models, if developed for a class of compounds including this compound, could predict its environmental persistence, reactivity towards certain reagents, or other chemical characteristics.

Electronic Effects of Substituents on the Aromatic Ring and Nitrile Group

The electronic properties of this compound are determined by the inductive and resonance (mesomeric) effects of its substituents.

Nitrile Group (–CN): The nitrile group is strongly electron-withdrawing due to both inductive and mesomeric effects (–I and –M). nih.gov The sp-hybridized carbon of the nitrile is electrophilic. nih.gov This group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The cumulative effect of these substituents on the aromatic ring of this compound is a complex balance of electron donation and withdrawal. The powerful electron-withdrawing nature of the two bromine atoms and the nitrile group likely results in an electron-deficient aromatic ring, despite the electron-donating methoxy group. This electronic structure will significantly influence its reactivity in various chemical reactions, such as nucleophilic aromatic substitution.

Summary of Electronic Effects:

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring Reactivity |

| -OCH₃ (Methoxy) | Electron-withdrawing (-I) | Electron-donating (+M) | Activating |

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating |

| -CN (Nitrile) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating |

Advanced Research Directions and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry, particularly atom economy, are central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. primescholars.comjocpr.com Traditional synthesis methods often fall short of these ideals. nih.govrsc.org For instance, the synthesis of related compounds like 3,5-dibromo-4-hydroxybenzonitrile has historically involved hazardous reagents like liquid bromine. google.com

Future research will focus on developing greener synthetic routes to 3,5-Dibromo-4-methoxybenzonitrile. This includes exploring alternatives to elemental bromine, such as the in-situ generation of brominating agents from more benign sources like alkali metal bromides and bromates in aqueous media. google.com Such methods not only improve safety but also enhance the sustainability of the process. The ideal reaction is an addition or rearrangement, which can achieve 100% atom economy by ensuring all reactant atoms are part of the final product. primescholars.comjocpr.com

Key Research Objectives:

Catalytic Bromination: Investigating catalytic systems that can utilize bromide salts with a stoichiometric oxidant (e.g., hydrogen peroxide) for the bromination of 4-methoxybenzonitrile (B7767037), reducing the use of hazardous reagents.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improve safety, and allow for easier scale-up.

Solvent Selection: Focusing on the use of green solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds.

Exploration of Novel Catalytic Systems for Selective Functionalization

The two bromine atoms on the this compound scaffold are prime targets for functionalization, serving as handles for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. Future work will likely concentrate on developing catalytic systems that can selectively functionalize one or both bromine atoms, and potentially the C-H bonds of the aromatic ring.

The development of chemoselective redox isomerization of propargyl alcohols to enones represents a highly atom-economic alternative to traditional multi-step processes. msd-life-science-foundation.or.jp Similarly, catalytic hydrogenation is a key green chemistry technique for reductions. jocpr.com Applying these concepts, future research could explore:

Selective Cross-Coupling: Designing palladium, nickel, or copper catalysts with specific ligands that can differentiate between the two identical bromine atoms, enabling stepwise functionalization and the creation of asymmetric molecules.

C-H Activation: Exploring transition-metal catalysts (e.g., ruthenium, rhodium, iridium) for the direct functionalization of the C-H bonds at positions 2 and 6, bypassing the need for pre-functionalized starting materials.

Nitrile Group Transformation: Investigating novel catalysts for the selective reduction, hydrolysis, or cycloaddition of the nitrile group to create diverse heterocyclic structures.

Advanced Computational Chemistry for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental work. For this compound and its derivatives, computational methods can accelerate the discovery of new applications by predicting their behavior before synthesis. While basic computed descriptors are available, advanced modeling can provide deeper insights. nih.govuni.lu

Future computational studies will likely employ methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to:

Predict reaction mechanisms and transition states for its synthesis and functionalization, aiding in catalyst design.

Calculate electronic properties, such as HOMO/LUMO energy levels, to design derivatives for use in organic electronics.

Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds.

Model intermolecular interactions, such as halogen bonding and π-stacking, to predict how these molecules will self-assemble in the solid state.

Table 1: Computed Physicochemical Properties of this compound and a Related Acid